molecular formula C13H10ClN3OS B2918087 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one CAS No. 1094436-42-6

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one

Cat. No.: B2918087
CAS No.: 1094436-42-6
M. Wt: 291.75
InChI Key: SRCGIMZGTMQTHI-UHFFFAOYSA-N
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Description

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one is a synthetic compound known for its versatile chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Synthesis: The compound can be synthesized via a multi-step process, starting with the formation of 4-(Chloromethyl)-1,3-thiazole through the reaction of thioamide with chloromethylating agents under controlled conditions.

  • Intermediate Formation: The intermediate is then reacted with a substituted phthalazine derivative, utilizing coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) in a suitable solvent like dichloromethane, to form the final product.

  • Reaction Conditions: The reactions typically require moderate temperatures (40-60°C) and inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.

Industrial Production Methods:

  • Scalability: The industrial production involves optimization of reaction conditions to enhance yield and purity. Continuous flow processes and automated synthesis platforms are often employed to achieve large-scale production efficiently.

  • Purification: The final product is purified using techniques like column chromatography, recrystallization, and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound undergoes oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA).

  • Reduction: Reduction can occur at the chloromethyl group using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

  • Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, meta-chloroperbenzoic acid.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles for Substitution: Amines, alcohols, thiols.

Major Products Formed:

  • Oxidation products include sulfoxides and sulfones.

  • Reduction yields alcohol or methylene derivatives.

  • Substitution results in various substituted thiazole derivatives.

Scientific Research Applications

Chemistry:

  • Catalysis: Used as a ligand in transition metal catalysis to enhance reaction rates and selectivity.

  • Organic Synthesis: Acts as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology and Medicine:

  • Antimicrobial Agents: Investigated for its potential as an antimicrobial compound, showing activity against bacterial and fungal strains.

  • Pharmaceutical Research: Explored for its potential therapeutic applications in the treatment of diseases such as cancer, due to its ability to inhibit specific molecular targets.

Industry:

  • Materials Science: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.

  • Agrochemicals: Studied for its potential use in the development of novel agrochemicals with improved efficacy and safety profiles.

Mechanism of Action

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound acts by inhibiting key enzymes involved in cellular processes, such as kinases and proteases, leading to disruption of cellular signaling pathways.

  • DNA Interactions: Binds to DNA and interferes with replication and transcription processes, thereby exhibiting cytotoxic effects on rapidly dividing cells.

Comparison with Similar Compounds

  • 2-{[4-(Bromomethyl)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one

  • 2-{[4-(Methylthio)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one

  • 2-{[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one

This compound is a testament to the fascinating interplay of chemistry, biology, and industrial science. Its synthesis, reactions, and applications highlight its versatility and potential impact across various scientific domains.

Biological Activity

The compound 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C13H9ClN2O2S
  • Molecular Weight: 292.74 g/mol
  • Purity: Typically 95% .

This compound exhibits significant interactions with various biological targets:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways, thereby altering metabolic fluxes. This inhibition can lead to therapeutic effects in various diseases .
  • Protein Binding: The compound can bind to proteins, potentially altering their conformation and function. Such interactions are crucial for understanding its therapeutic applications .

Antifungal Activity

Research indicates that compounds related to thiazole derivatives exhibit antifungal properties. For instance, similar compounds have demonstrated inhibitory activity against Sclerotinia sclerotiorum, with some showing an EC50 value significantly lower than that of standard antifungal agents .

Toxicity Studies

In toxicity assessments, certain derivatives have been classified as low-toxicity compounds based on their EC50 values in zebrafish embryo assays. This suggests a favorable safety profile for further development .

Study 1: Inhibitory Effects on Fungal Strains

A study evaluated the inhibitory effects of various thiazole derivatives on fungal pathogens. The compound exhibited varying degrees of activity against different strains, with some achieving inhibition rates exceeding 80% against Sclerotinia sclerotiorum .

CompoundInhibition Rate (%)EC50 (mg/L)
Compound A86.15.17
Compound B77.86.67
Quinoxyfen77.814.19

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of electron-withdrawing groups significantly enhances the inhibitory activity of thiazole derivatives . This insight is critical for the design of new compounds with improved efficacy.

Properties

IUPAC Name

2-[[4-(chloromethyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c14-5-10-8-19-12(16-10)7-17-13(18)11-4-2-1-3-9(11)6-15-17/h1-4,6,8H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCGIMZGTMQTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC3=NC(=CS3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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